molecular formula C25H21ClFN3O3 B11494766 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11494766
M. Wt: 465.9 g/mol
InChI Key: XOTFLAQWBKMKQQ-UHFFFAOYSA-N
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Description

The compound “2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes chlorophenyl, fluorophenyl, and phenylacetamide groups, making it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The final step involves the attachment of the phenylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the imidazolidinone core, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool for developing new materials and catalysts.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe for investigating specific pathways or as a lead compound for drug development.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can be harnessed to create products with specific functionalities.

Mechanism of Action

The mechanism by which “2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-methylacetamide
  • **2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-ethylacetamide
  • **2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-propylacetamide

Uniqueness

The uniqueness of “2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H21ClFN3O3

Molecular Weight

465.9 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H21ClFN3O3/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-4-2-1-3-5-20)24(32)30(25(29)33)21-12-10-19(27)11-13-21/h1-13,22H,14-16H2,(H,28,31)

InChI Key

XOTFLAQWBKMKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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